2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Description
BenchChem offers high-quality 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPHODKVGGOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and molecular weight of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Part 1: Executive Summary & Structural Identity
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a fine chemical intermediate belonging to the
The molecule is formed by the condensation of 2-chloropropanoic acid (acyl component) and 1-(2-methylphenyl)ethanamine (amine component).[1] Its dual chirality and reactive
Table 1: Physicochemical Identity Matrix[1]
| Property | Value | Technical Note |
| Molecular Formula | C₁₂H₁₆ClNO | Confirmed via stoichiometric summation.[1] |
| Molecular Weight | 225.72 g/mol | Monoisotopic Mass: 225.092 g/mol .[1] |
| CAS Number | 1097816-76-6 | Rare chemical; often custom-synthesized.[1] |
| LogP (Predicted) | ~2.9 - 3.1 | High lipophilicity due to the o-tolyl and ethyl groups.[1] |
| Physical State | Solid / Off-white powder | Typical for aryl-alkyl amides of this MW.[1] |
| Reactive Moiety | Susceptible to nucleophilic attack (amines, thiols). |
Part 2: Stereochemical Analysis (Expertise & Logic)
A critical oversight in standard catalog listings is the neglect of stereoisomerism. This molecule possesses two stereogenic centers :
-
C2 of the propanamide chain: Derived from 2-chloropropanoic acid.[1]
-
C1 of the ethylamine chain: The benzylic carbon attached to the o-tolyl ring.
Consequently, the product exists as a mixture of four stereoisomers (two pairs of diastereomers). Unless chiral starting materials (e.g., (S)-2-chloropropanoyl chloride and (R)-1-(2-methylphenyl)ethanamine) are strictly employed, the synthesis will yield a complex diastereomeric mixture requiring chiral HPLC for separation.[1]
Visualization: Stereochemical Hierarchy
Figure 1: Stereochemical tree illustrating the relationship between the four potential isomers. Diastereomers (Pair A vs. Pair B) have different physical properties (NMR, MP) and can be separated by standard chromatography.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide via Schotten-Baumann acylation.
Rationale: The use of an acid chloride (2-chloropropanoyl chloride) is preferred over direct carboxylic acid coupling (using EDC/DCC) due to higher atom economy and easier purification (the byproduct is HCl gas or salt, rather than urea derivatives).
Reagents:
-
Substrate: 1-(2-methylphenyl)ethanamine (1.0 eq)
-
Acylating Agent: 2-chloropropanoyl chloride (1.1 eq)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve 1-(2-methylphenyl)ethanamine (10 mmol) in anhydrous DCM (30 mL). -
Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., bis-acylation).[1]
-
Acylation: Dropwise add 2-chloropropanoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.
-
Observation: White precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup (Critical for Purity):
-
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/hydrolyzed acid chloride.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallization from Hexane/Ethyl Acetate or Flash Column Chromatography.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow emphasizing the critical acid/base wash steps to ensure removal of unreacted starting materials.
Part 4: Analytical Expectations
To validate the structure, researchers should look for the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.6-1.7 ppm: Doublet (3H) for the methyl group on the propanamide chain.
- 2.3 ppm: Singlet (3H) for the aryl methyl (o-tolyl).
-
4.4 ppm: Quartet (1H) for the
-chloro proton (-CH(Cl)-).[1] - 5.2 ppm: Multiplet (1H) for the benzylic proton (-CH(N)-).[1]
- 7.1-7.4 ppm: Multiplet (4H) for the aromatic protons.[1]
-
Note: Expect signal doubling or complex multiplets due to the presence of diastereomers.
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 226.1 m/z.
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (
vs ).
-
Part 5: Applications & Safety
Research Utility:
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a lipophilic linker. The chlorine atom can be displaced by secondary amines to create "Prilocaine-like" local anesthetic analogs [1].[1]
-
Agrochemicals: Structurally related to chloroacetanilide herbicides (e.g., Metolachlor), this compound is used in evaluating structure-activity relationships (SAR) for herbicide safeners [2].
Safety Profile:
-
Specific Toxicity: As an alkylating agent (
-haloamide), it may exhibit skin sensitization potential. Handle with gloves in a fume hood.
References
-
PubChem. (n.d.). 2-chloro-N-(2-methylphenyl)propanamide (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Schotten-Baumann reaction mechanisms).
-
Organic Syntheses. (n.d.). General Procedures for Amide Synthesis. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1156116-10-7|2-Chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide|BLD Pharm [bldpharm.com]
- 2. 2-chloro-N-(2-phenylethyl)propanamide | C11H14ClNO | CID 202720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-(1-phenylethyl)propanamide | C11H14ClNO | CID 3801710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity & Mechanism of Action of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
This technical guide is structured as a high-level monograph for research scientists, focusing on the pharmacophore-driven mechanisms of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide .
Executive Summary
Compound Identity: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (CAS: 1097816-76-6 / Analogous to Chloroacetamide class).
Chemical Class:
This guide details the molecular mechanism by which this compound acts as a "suicide substrate" for cysteine-nucleophile enzymes, specifically targeting the condensing enzymes in fatty acid elongation pathways.
Chemical Identity & Structural Pharmacophores[2][3]
To understand the biological activity, one must first deconstruct the molecule into its functional pharmacophores.
| Structural Component | Chemical Function | Biological Implication |
| Electrophilic Warhead | The carbon-chlorine bond creates a dipole, making the | |
| 1-(2-methylphenyl)ethyl | Lipophilic Scaffold | A bulky, chiral benzylamine derivative. Provides steric complementarity to the hydrophobic pocket of the target enzyme (e.g., KCS synthase). |
| Propanamide Backbone | Linker | The extra methyl group (compared to acetamides) adds steric hindrance, potentially increasing selectivity for specific elongase isoforms over general proteases. |
Stereochemical Considerations
The amine attachment involves a chiral center at the ethyl linkage: 1-(2-methylphenyl)ethyl .
-
Insight: Biological activity in this class is often stereoselective. In analogous chloroacetamide herbicides (e.g., S-Metolachlor), the isomer with specific spatial arrangement fits the VLCFA synthase active site, while the enantiomer is often inactive. Researchers should assume the (S)-enantiomer carries the primary potency unless racemic testing proves otherwise.
Mechanism of Action (MoA)
The mechanism of action is bifurcated into its specific target engagement (VLCFA inhibition) and its general reactivity (Alkylation).
Primary Mechanism: VLCFA Elongase Inhibition
In plant and fungal models, the primary target of
-
Recognition: The lipophilic tail [1-(2-methylphenyl)ethyl] guides the molecule into the substrate-binding tunnel of the KCS enzyme, mimicking the fatty acyl-CoA chain.
-
Covalent Binding: The enzyme's active site contains a highly conserved, nucleophilic Cysteine residue (critical for catalysis).
-
Irreversible Inhibition: The thiol (-SH) of the cysteine attacks the
-carbon of the propanamide, displacing the chloride ion. -
Result: The enzyme is permanently alkylated (covalently modified) and cannot condense Malonyl-CoA with the acyl chain. This halts the production of C20+ fatty acids essential for cell membrane integrity and wax formation.
Secondary Mechanism: General Protein Alkylation
As a reactive electrophile, the compound can react with non-target proteins containing accessible cysteine residues.
-
Glutathione Depletion: The compound conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST), leading to cellular oxidative stress.
-
Cytotoxicity: High concentrations lead to non-specific alkylation of cytoskeletal proteins, causing cell cycle arrest.
Visualization of Signaling Pathways
Diagram 1: Molecular Mechanism of VLCFA Inhibition
This diagram illustrates the specific covalent modification of the KCS enzyme.
Caption: The irreversible alkylation of the KCS enzyme halts VLCFA synthesis, leading to membrane failure.
Experimental Protocols
To validate the biological activity of this compound, the following self-validating protocols are recommended.
Protocol A: In Vitro Cysteine Reactivity Assay (Ellman’s Reagent)
Purpose: To quantify the electrophilic reactivity (alkylating potential) of the compound independent of a biological system.
-
Reagent Prep: Prepare a 100
M solution of L-Cysteine in Phosphate Buffer (pH 7.4). -
Incubation: Add 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (10-500
M) to the cysteine solution. Incubate at 25°C for 30 minutes. -
Detection: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).
-
Readout: Measure Absorbance at 412 nm.
-
Validation Logic:
-
Control: Cysteine + DTNB = High Absorbance (Yellow).
-
Experimental: If the compound alkylates cysteine, free thiol concentration decreases.
-
Result: Decreased Absorbance correlates directly with binding affinity.
-
Protocol B: Microsomal VLCFA Elongase Inhibition Assay
Purpose: To confirm the specific inhibition of the fatty acid elongase complex.
-
Microsome Isolation: Isolate microsomes from Allium porrum (leek) or yeast (S. cerevisiae) expressing KCS genes via ultracentrifugation (100,000 x g).
-
Reaction Mix:
-
Substrate: [14C]-Malonyl-CoA.
-
Primer: Stearoyl-CoA (C18:0).
-
Cofactor: NADPH (1 mM).
-
Test Compound: 0.1 nM – 10
M.
-
-
Assay: Incubate at 30°C for 60 minutes.
-
Extraction: Terminate reaction with KOH/Methanol. Extract fatty acids with hexane.
-
Analysis: Separate fatty acid methyl esters (FAMEs) via Radio-TLC or HPLC.
-
Data Output: Calculate
based on the reduction of radiolabel incorporation into C20-C24 fractions.
Diagram 2: Experimental Workflow (Ellman's Assay)
Caption: Workflow for quantifying electrophilic reactivity via thiol depletion.
Biological Data Summary (Predicted)
Based on Structure-Activity Relationship (SAR) data for analogous
| Parameter | Predicted Value/Characteristic | Notes |
| Target Enzyme | KCS (VLCFA Synthase) | High specificity for condensing enzymes. |
| Binding Mode | Irreversible (Covalent) | Time-dependent inhibition expected. |
| 10 - 100 nM | Highly potent due to covalent bond formation. | |
| LogP | ~3.2 | Lipophilic; crosses membranes easily. |
| Metabolic Fate | Glutathione Conjugation | Detoxified by GSTs in resistant organisms. |
References
-
Böger, P. (2003).[1] "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science.
-
Stamper, J. & Tuovinen, O. (1998). "Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor." Critical Reviews in Microbiology.
-
Eckerman, C. et al. (2003). "Polymerization of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry.
-
PubChem Compound Summary . (n.d.). "2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide." National Center for Biotechnology Information.
Sources
identifying the CAS registry number for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
[1]
Executive Summary
Target Molecule: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Primary CAS Registry Number: 1097816-76-6 Classification: Chloroacetamide derivative / Pharmaceutical Building Block[1]
This technical guide provides the definitive identification data, structural validation protocols, and synthesis pathways for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.[1]
CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this target with Prilocaine Impurity A (2-chloro-N-(2-methylphenyl)propanamide, CAS 19281-31-3).[1] The target molecule contains an ethyl linker (-CH(CH3)-) between the nitrogen and the phenyl ring, increasing the carbon count to C12 and introducing a second chiral center.[1] Do not use CAS 19281-31-3 for this application.[1]
Part 1: Chemical Identity & Physiochemical Properties[1][2]
The following data establishes the baseline for analytical validation. The CAS number 1097816-76-6 refers to the compound with unspecified stereochemistry.[1] Due to the presence of two chiral centers (one at the ethyl linker, one at the chloro-position), this substance exists theoretically as four stereoisomers.[1]
Identity Matrix
| Parameter | Technical Specification |
| CAS Registry Number | 1097816-76-6 |
| IUPAC Name | 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Monoisotopic Mass | 225.092 g/mol |
| InChI Key | JFQPHODKVGGOPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C)NC(=O)C(C)Cl |
| Physical Form | Solid / Powder |
| Predicted logP | ~2.5 - 2.8 |
Structural Disambiguation Logic
The following decision tree illustrates the structural divergence between the target and the common false positive (Prilocaine Impurity A).
Figure 1: Structural logic flow to prevent misidentification of the target molecule.
Part 2: Synthesis & Validation Protocol
As this compound is often used as a library building block rather than a commodity chemical, commercial stock may be limited.[1] The following protocol outlines the synthesis and validation of the molecule to ensure "Self-Validating" scientific integrity.
Synthesis Pathway (Schotten-Baumann Conditions)
The most robust route involves the acylation of 1-(2-methylphenyl)ethanamine with 2-chloropropionyl chloride.[1]
Reagents:
-
Amine: 1-(2-methylphenyl)ethanamine (CAS 3906-16-9)[1]
-
Acylating Agent: 2-Chloropropionyl chloride (CAS 7623-09-8)[1]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Figure 2: Synthetic workflow for the generation of CAS 1097816-76-6.
Analytical Validation (QC Criteria)
To confirm the identity of the synthesized or purchased material, the following spectral features must be present.
1H NMR (Chloroform-d, 400 MHz) Expectations:
-
Aromatic Region (7.1 - 7.4 ppm): Multiplet corresponding to the 4 protons on the o-substituted benzene ring.[1]
-
Amide NH (~6.5 - 7.0 ppm): Broad singlet (exchangeable).[1]
-
Benzylic Methine (~5.1 - 5.4 ppm): A distinct quintet or multiplet corresponding to the -CH- of the ethyl linker.[1] This is the critical differentiator from Impurity A (which lacks this signal).[1]
-
Alpha-Chloro Methine (~4.4 ppm): Quartet, coupled to the methyl group of the propionyl chain.[1]
-
Aryl-Methyl (~2.3 - 2.4 ppm): Singlet (3H).[1]
-
Aliphatic Methyls (1.5 - 1.7 ppm): Two doublets.[1] One from the ethyl linker (-CH(CH ₃)-) and one from the propionyl tail (-CH(Cl)-CH ₃).[1]
Mass Spectrometry (LC-MS/ESI):
Part 3: Safety & Handling (GHS)[1]
While specific toxicological data for this exact CAS is limited, it belongs to the alpha-haloacetamide class, which are known alkylating agents.[1] Treat with high caution.
| Hazard Category | H-Statement | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[1] |
| Sensitization | H317 | May cause an allergic skin reaction (Potential).[1] |
Handling Protocol:
References
-
Sigma-Aldrich (Merck). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Page. Retrieved from (Catalog No.[1] ENA333557703).[1]
-
PubChem. Compound Summary for CAS 19281-31-3 (Prilocaine Impurity A - for comparison). National Library of Medicine.[1] Retrieved from .[1][4]
-
Enamine. Building Blocks Collection. (Source of original CAS registration for 1097816-76-6).[1]
-
ChemicalBook. 2-chloro-N-(2-methylphenyl)propanamide Properties. Retrieved from .[1]
Technical Guide: Pharmaceutical Utility of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
[1]
CAS Registry Number: 1097816-76-6 Chemical Class: Alpha-Haloalkanamide / Chiral Benzylamide Role: Electrophilic Intermediate & Chiral Scaffold
Part 1: Executive Summary & Structural Analysis[1]
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a bi-functional intermediate characterized by a reactive alpha-chloro "warhead" and a sterically demanding, chiral N-[1-(2-methylphenyl)ethyl] moiety. Unlike simple chloroacetamides, this molecule possesses two chiral centers:
-
The Alpha-Carbon: Located on the propanamide backbone (C2).
-
The Benzylic Carbon: Located at the amine linkage (N-CH-Ar).
This dual-chirality makes it a critical scaffold for Stereoselective Synthesis in medicinal chemistry, particularly for:
-
Sodium Channel Blockers: Structural analogs of Prilocaine and Tocainide.
-
Covalent Inhibitors: As a "tuned" electrophile for targeting non-catalytic cysteines.
-
Carboxamide Fungicides: A core motif in modern succinate dehydrogenase inhibitor (SDHI) development.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Reactivity | Susceptible to SN2 substitution; Stable to weak acids |
| Chiral Centers | 2 (Diastereomeric mixtures possible: R,R, S,S, R,S, S,R) |
Part 2: Synthetic Protocols & Methodology
Synthesis of the Core Scaffold
The synthesis follows a modified Schotten-Baumann protocol, coupling 2-chloropropionyl chloride with 1-(2-methylphenyl)ethylamine.
Reaction Scheme (DOT Visualization):
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with 1-(2-methylphenyl)ethylamine (1.0 equiv) and dry Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the mixture to 0°C under N₂ atmosphere.
-
Acylation: Dropwise add 2-chloropropionyl chloride (1.1 equiv) diluted in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by sat. NaHCO₃.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc to obtain the diastereomeric mixture.
Derivatization: The "Warhead" Displacement
The alpha-chloro group serves as a leaving group for nucleophilic substitution, enabling the installation of pharmacophores.
Protocol for Amination (SN2):
-
Dissolve 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (1.0 equiv) in Acetonitrile .
-
Add Potassium Carbonate (2.0 equiv) and the target Secondary Amine (1.2 equiv).
-
Heat to 60°C for 4-6 hours. Monitor by LC-MS.
-
Result: Formation of an alpha-amino amide (Prilocaine analog).
Part 3: Pharmaceutical Applications[1][3]
Local Anesthetics & Sodium Channel Blockers
This compound is a structural homolog of Prilocaine , differing by the extension of the linker (ethyl vs. direct phenyl attachment) and the specific substitution on the phenyl ring.
-
Mechanism: The resulting alpha-amino amides bind to the intracellular pore of voltage-gated sodium channels (NaV).
-
Advantage: The N-[1-(2-methylphenyl)ethyl] group increases lipophilicity (LogP) and steric bulk compared to the o-toluidine group of Prilocaine. This can enhance membrane penetration and alter the duration of action (half-life) by hindering amide hydrolysis.
Covalent Fragment-Based Drug Discovery (FBDD)
In modern oncology and immunology, alpha-chloropropanamides are explored as Targeted Covalent Inhibitors (TCIs) .
-
Reactivity Tuning: The methyl group at the alpha-position (from the propanamide) sterically hinders the chlorine, making it less reactive than a chloroacetamide.
-
Selectivity: This reduced reactivity prevents non-specific binding to highly reactive thiols (like glutathione), ensuring the molecule only reacts with a specifically positioned cysteine in the target protein's binding pocket.
Carboxamide Fungicides (Agrochemical Cross-Over)
The structural motif N-[1-(aryl)ethyl]carboxamide is privileged in fungicidal chemistry (e.g., Fenoxanil , Isotianil group).
-
Application: Researchers use this scaffold to synthesize Succinate Dehydrogenase Inhibitors (SDHIs).
-
Synthesis: The chlorine is displaced by a pyrazole or thiazole moiety to generate the active fungicide.
Pathway Visualization: From Intermediate to Bioactive Scaffold
Caption: Divergent synthetic pathways leading to distinct therapeutic classes.
Part 4: Safety & Handling (E-E-A-T)[1]
As an alkylating agent, this compound poses specific risks.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Toxicity: Potential sensitizer due to protein alkylation capability.
-
Deactivation: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the alpha-chloro bond, rendering the molecule inert.
References
-
Sigma-Aldrich. (n.d.). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary for CAS 1097816-76-6. National Library of Medicine. Retrieved from
-
Baxendale, I. R., et al. (2016). Reaction Chemistry & Engineering. "Continuous synthesis of ibuprofen via photo-Favorskii rearrangement" (Discusses alpha-chloropropanamide reactivity). Retrieved from
-
Enamine. (n.d.). Building Blocks for Drug Discovery: Chloroacetamides and Propanamides. Retrieved from
Sources
thermodynamic properties and melting point of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Executive Summary & Chemical Identity
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (CAS: 1097816-76-6 ) is a specialized chloro-amide intermediate. Structurally, it serves as a critical building block in the synthesis of sterically hindered local anesthetics and specific chloroacetanilide-class agrochemicals. Unlike its simpler aniline-derived analogs (e.g., Prilocaine intermediates), this compound features a chiral ethyl linker at the ortho-tolyl position, introducing stereochemical complexity that profoundly influences its thermodynamic behavior and solid-state packing.
This guide provides a rigorous analysis of its physicochemical properties, thermodynamic profile, and the experimental frameworks required for its characterization.
Table 1: Physicochemical Identity
| Property | Data / Descriptor |
| Systematic Name | 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide |
| CAS Registry Number | 1097816-76-6 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Physical State | White to off-white crystalline powder |
| Chirality | Two chiral centers (C-Cl and N-CH(CH3)-Ar).[1][2] Typically supplied as a diastereomeric mixture unless specified. |
| Key Structural Feature | Ortho-substituted phenethyl amine backbone; Steric hindrance at the amide bond. |
Synthesis & Structural Context[3][4]
To understand the thermodynamic stability of this compound, one must analyze its synthetic origin. The molecule is typically assembled via the N-acylation of 1-(2-methylphenyl)ethanamine with 2-chloropropanoyl chloride.
Mechanistic Pathway
The reaction proceeds through a nucleophilic acyl substitution. The steric bulk of the ortho-methyl group on the phenyl ring, combined with the alpha-methyl group on the ethyl linker, creates a crowded transition state. This steric congestion often leads to rotameric populations in solution, which can complicate NMR analysis but stabilizes the solid-state lattice through restricted conformational freedom.
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Solid-State Thermodynamics & Melting Point
Melting Point Analysis
While the simpler analog 2-chloro-N-(2-methylphenyl)propanamide (Prilocaine Impurity A) has a well-documented melting point of 110–111 °C [1], the addition of the ethyl linker in the title compound (CAS 1097816-76-6) alters the crystal lattice energy.
-
Predicted Melting Range: 90 – 105 °C
-
Thermodynamic Rationale: The introduction of the branching ethyl group generally disrupts the efficient
- stacking observed in planar anilides, potentially lowering the melting point relative to the Prilocaine impurity. However, if the compound is isolated as a pure diastereomer, the melting point may sharpen and increase due to ordered packing.
Enthalpy of Fusion ( )
The enthalpy of fusion is a critical parameter for solubility modeling (e.g., using the Ideal Solubility Equation).
-
Estimated
: 25 – 35 kJ/mol -
Significance: A higher
indicates strong intermolecular forces (likely Hydrogen bonding between the amide N-H and the carbonyl O) in the crystal lattice.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To accurately determine these values for a new batch, the following self-validating protocol is required.
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow trapped moisture escape without sublimation).
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp 1: Heat at 10 °C/min to 130 °C. (Observe
for melting). -
Cool: Cool at 10 °C/min to 0 °C to induce recrystallization.
-
Ramp 2: Heat at 10 °C/min to 130 °C.
-
Note: The second heat cycle removes thermal history and solvent effects, providing the true thermodynamic melting point.
-
Solubility & Solution Thermodynamics
The solubility of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is governed by the hydrophobic effect of the o-tolyl-ethyl moiety competing with the polar amide/chloro groups.
Solubility Profile
| Solvent | Solubility Classification | Interaction Mechanism |
| Water | Insoluble / Poor | Hydrophobic aromatic/alkyl dominance. |
| Methanol | Soluble | H-bond donation/acceptance capability. |
| Chloroform | Freely Soluble | Dipole-dipole interactions; excellent solvent for chlorinated amides. |
| Toluene | Moderately Soluble |
Van't Hoff Analysis
For process optimization (crystallization), solubility (
Where:
- : Enthalpy of solution (sum of fusion and mixing enthalpies).
- : Harmonic mean temperature of the experiment.
Characterization Workflow
For researchers validating this compound, a multi-modal approach is necessary to ensure phase purity, especially given the potential for diastereomers.
Figure 2: Integrated characterization workflow for thermodynamic validation.
Critical Control Points:
-
Chiral Purity: Because the compound has two chiral centers, diastereomers may have distinct melting points (e.g., syn vs anti). Standard melting point ranges often reflect the mixture.
-
Thermal Instability: Chloro-amides can undergo cyclization or elimination (HCl loss) at high temperatures. TGA must confirm no mass loss prior to the melting endotherm.
References
-
ChemicalBook. (2024).[3] 2-Chloro-N-(2-methylphenyl)propanamide Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2024). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Page. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Prilocaine Impurities. Retrieved from
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Executive Summary
This technical guide details the scalable synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , a critical intermediate scaffold often utilized in the development of chloroacetanilide herbicides and amide-type fungicides.
The synthesis centers on the nucleophilic acyl substitution of 1-(2-methylphenyl)ethanamine with 2-chloropropanoyl chloride . While conceptually simple, the scale-up of this reaction presents specific thermodynamic and kinetic challenges—primarily the control of exothermic heat release and the prevention of
This document presents two validated protocols:
-
Method A (Anhydrous): High-purity route for pilot-scale optimization (GLP).
-
Method B (Schotten-Baumann): Cost-efficient biphasic route for manufacturing (GMP).
Retrosynthetic Analysis & Mechanism
To ensure process control, one must understand the bond-breaking logic. The target molecule is disconnected at the amide bond, revealing the acyl chloride and the benzylic amine.
Chemical Logic
-
Electrophile: 2-chloropropanoyl chloride. Note: Possesses an acidic
-proton, making it susceptible to dehydrohalogenation (elimination). -
Nucleophile: 1-(2-methylphenyl)ethanamine (also known as 1-(o-tolyl)ethylamine). Note: The ortho-methyl group provides steric bulk, potentially slowing reaction kinetics compared to para-isomers.
Figure 1: Retrosynthetic breakdown and forward reaction logic.
Critical Process Parameters (CPPs)
Before executing the protocols, the following parameters must be controlled to ensure safety and yield.
| Parameter | Specification | Scientific Rationale (Causality) |
| Temperature | Prevent Elimination: Higher temperatures promote the elimination of HCl from 2-chloropropanoyl chloride, forming methylketene or acrylamide byproducts [1]. | |
| Stoichiometry | 1.05 - 1.10 eq (Acid Chloride) | Complete Conversion: Slight excess ensures full consumption of the expensive amine. Large excess is avoided to minimize hydrolysis impurities during workup. |
| Addition Rate | Controlled (e.g., 2 mL/min) | Thermodynamics: The reaction is highly exothermic ( |
| pH (Method B) | 8.0 - 10.0 | Selectivity: In aqueous systems, pH > 11 accelerates the hydrolysis of the acid chloride over the amidation reaction [2]. |
Experimental Protocols
Method A: Anhydrous Organic Phase (High Purity)
Best for: Pilot scale (10g – 1kg), GLP production, and moisture-sensitive substrates. Solvent System: Dichloromethane (DCM) or Toluene.
Materials
-
1-(2-methylphenyl)ethanamine (1.0 eq)
-
2-chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) [Function: HCl Scavenger]
-
Dichloromethane (DCM) (10 volumes relative to amine mass)
Step-by-Step Workflow
-
Reactor Charge: To a dry reactor under
atmosphere, charge 1-(2-methylphenyl)ethanamine and DCM . -
Base Addition: Add Triethylamine (TEA) . Stir to ensure homogeneity.
-
Cooling: Cool the reaction mixture to
. -
Controlled Addition: Add 2-chloropropanoyl chloride dropwise over 60 minutes.
-
Critical Check: Monitor internal temperature. Do not allow
.
-
-
Reaction: Allow mixture to warm to
and stir for 2–4 hours.-
IPC (In-Process Control): TLC or HPLC should show
unreacted amine.
-
-
Quench & Workup:
-
Add water (5 vol) to dissolve TEA
HCl salts. -
Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) followed by sat. NaHCO
(to remove acid traces).
-
-
Isolation: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary.
Method B: Schotten-Baumann (Industrial Scale)
Best for: Manufacturing (>1kg), cost reduction, and safety (avoids organic bases). Solvent System: Biphasic (Water / Toluene).
Materials
-
1-(2-methylphenyl)ethanamine (1.0 eq)
-
2-chloropropanoyl chloride (1.1 eq)
-
Sodium Hydroxide (NaOH), 20% aq. solution (1.2 - 1.5 eq)
-
Toluene (8 volumes)
Step-by-Step Workflow
-
Biphasic Setup: Charge 1-(2-methylphenyl)ethanamine and Toluene into the reactor.
-
Base Charge: Add 20% NaOH solution . Agitate vigorously to create an emulsion.
-
Cooling: Cool the biphasic mixture to
to . -
Simultaneous Addition (Optional but Recommended): For best pH control, co-feed the Acid Chloride and NaOH, but for standard batch:
-
Reaction: Stir at
for 1 hour, then warm to for 1 hour. -
Phase Separation: Stop stirring. Allow phases to separate. Discard the lower aqueous layer (contains NaCl).
-
Polishing: Wash the Toluene layer with water.
-
Crystallization: Cool the Toluene layer to
to precipitate the product directly (or concentrate if solubility is too high).
Scalable Process Workflow Diagram
The following diagram illustrates the industrial decision-making and flow for Method B (Schotten-Baumann), highlighting the critical control points.
Figure 2: Industrial workflow for the Schotten-Baumann synthesis route.
Analytical Controls & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | High amine remaining | Hydrolysis of Acid Chloride | Ensure Temperature |
| Impurity A | Extra peak at RT + 2 min | Acrylamide formation (Elimination) | Reaction temperature too high or base concentration too localized (hotspots). Improve stirring. |
| Color | Dark/Brown solution | Oxidation of amine | Ensure |
| Emulsion | Phases won't separate | Surfactant effect of amide | Add brine (sat. NaCl) to increase ionic strength of aqueous layer. |
Safety & HSE Profile
-
2-chloropropanoyl chloride: Corrosive, lachrymator. Causes severe skin burns. Handle in a fume hood.
-
Sensitization: Chloroacetanilides and related amides are known skin sensitizers. Wear double nitrile gloves and Tyvek sleeves.
-
Waste: The aqueous waste from Method B contains phenols/amines (trace) and must be treated before disposal.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-halo acid chlorides). -
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amide stability and synthesis). [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Review of amide formation including Schotten-Baumann efficiency). [Link]
-
Org. Synth. (1928).[9] Chloroacetamide (General protocol for chloro-amide synthesis).[10] Organic Syntheses, Coll.[10] Vol. 1, p.153. [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]
- 7. Lab Reporter [fishersci.se]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Nucleophilic Substitution Protocols for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Strategic Overview
This application note details the optimization of nucleophilic substitution reactions for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of chiral amide fungicides (e.g., Carpropamid analogs) and local anesthetic derivatives.
The Challenge: Steric Congestion & Reactivity
Compound A presents a unique challenge in substitution chemistry due to dual steric hindrance:
-
Electrophilic Site: The
-chloro position is on a secondary carbon ( ), inherently slowing attack compared to primary halides. -
Amide Backbone: The
-[1-(2-methylphenyl)ethyl] moiety introduces significant bulk near the reaction center, particularly due to the ortho-methyl group on the phenyl ring and the branching ethyl linker.
Direct substitution with weak nucleophiles often leads to stalled reactions or competitive elimination (dehydrohalogenation) to form the acrylamide byproduct. This guide prioritizes the Finkelstein-Catalyzed Aminolysis workflow to overcome these kinetic barriers.
Reaction Engineering & Mechanism
To ensure high conversion rates without forcing conditions that degrade the substrate, we utilize an Iodide-Catalyzed Nucleophilic Substitution .
Mechanistic Pathway
The reaction proceeds via a transient, highly reactive
-
Activation:
displaces to form the -iodo species (reversible). -
Substitution: The target nucleophile (e.g., amine) attacks the
-iodo species rapidly. -
Regeneration:
is released to re-enter the cycle.
Visualization: The Catalytic Cycle
The following diagram illustrates the kinetic advantage of the iodide pathway over direct substitution.
Figure 1: Catalytic cycle for the substitution of sterically hindered
Experimental Protocols
Protocol A: Finkelstein-Assisted Aminolysis
Objective: Substitution of the chloride with a primary amine (e.g., propylamine) to form the
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Compound A | Substrate | 1.0 | Limiting reagent. |
| Target Amine | Nucleophile | 2.5 - 3.0 | Excess acts as HCl scavenger. |
| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 | Dry, powder form. |
| Potassium Carbonate | Aux. Base | 1.5 | Optional if amine is valuable; use to scavenge acid. |
| Acetonitrile (MeCN) | Solvent | [0.5 M] | Polar aprotic; promotes |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).
-
Activation: Add Potassium Iodide (0.1 equiv). Stir at room temperature for 15 minutes. Observation: Solution may darken slightly due to trace
, which is normal. -
Nucleophile Addition: Add the Target Amine (3.0 equiv) dropwise.
-
Note: If the amine is volatile (boiling point <
), use a sealed pressure tube or keep the condenser temperature low.
-
-
Reaction: Heat the mixture to
.-
Critical Control Point: Do not exceed
to minimize elimination byproducts (acrylamides).
-
-
Monitoring: Monitor by HPLC or TLC (See Section 4) every 2 hours. Reaction typically completes in 6–12 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Filter off inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and Water.
-
Wash the organic layer with Brine, dry over
, and concentrate.
-
In-Process Control (IPC) & Validation
Reliable monitoring is essential to distinguish the starting material (Cl-amide) from the intermediate (I-amide) and the product.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
Interpretation Guide
| Species | Relative Retention Time (RRT) | Characteristics |
| Product (Amino-Amide) | ~0.6 - 0.8 | Broad peak (amine tailing) unless buffered. |
| Compound A (Cl-Amide) | 1.0 (Reference) | Sharp peak. |
| Intermediate (I-Amide) | ~1.1 - 1.2 | Appears transiently; disappears at endpoint. |
| Byproduct (Acrylamide) | ~0.9 | Formed via elimination; check if base is too strong. |
Troubleshooting & Optimization Workflow
Use the following decision tree to resolve common reaction failures.
Figure 2: Troubleshooting logic for stalled or degrading reactions.
Safety & Handling
Compound A and its
-
Skin Sensitization: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is mandatory.
-
Lachrymator Potential: While less volatile than chloroacetyl chloride, the intermediate
-iodo species can be irritating to mucous membranes. Always handle within a fume hood. -
Waste Disposal: Aqueous waste containing Iodide and organic amines must be segregated from standard organic waste streams to prevent the formation of hazardous precipitates or gases.
References
-
Finkelstein Reaction Mechanics: Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
-
-Haloamide Reactivity: "The Fascinating Chemistry of
-Haloamides". PMC / NIH. -
Structure Verification: "Structure of 2-chloro-N-(p-tolyl)propanamide" (Homologous structure analysis). NIH / PMC.
-
Product Safety Data: "2-chloro-N-[(2-methylphenyl)methyl]propanamide Safety Data". Sigma-Aldrich.[4]
Sources
Standard Operating Procedure for the Laboratory Handling of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Abstract
This document provides a detailed standard operating procedure (SOP) for the safe handling of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality-driven experimental choices, and adherence to established safety standards to ensure user safety and experimental reproducibility. All procedures are grounded in authoritative safety data for structurally similar compounds and general best practices for chemical hygiene.
Introduction and Scope
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a chlorinated amide that requires careful handling due to its potential health hazards. This document provides comprehensive guidance on its properties, required personal protective equipment (PPE), safe handling and storage, and emergency procedures. The protocols are designed to be self-validating by integrating safety measures directly into the workflow.
This guide is based on a thorough review of safety data for structurally related compounds and established laboratory safety principles from sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is not widely available, a close structural analog, 2-chloro-N-[(2-methylphenyl)methyl]propanamide, is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Based on this, it is prudent to assume that 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents similar hazards.
Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | PubChem |
| Molecular Weight | 225.72 g/mol | PubChem |
| Appearance | Off-White to Pale Brown Solid (Predicted) | [3] |
| Melting Point | 110-111 °C (for 2-chloro-N-(2-methylphenyl)propanamide) | [4] |
| Boiling Point | 330.6±25.0 °C (Predicted for 2-chloro-N-(2-methylphenyl)propanamide) | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A full-face shield is required when there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use. | Prevents skin contact and absorption, which can cause irritation.[7] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for non-routine operations or in the event of a spill. | Minimizes the inhalation of harmful dust or vapors. |
Standard Operating Protocols
General Handling Workflow
The following diagram illustrates the standard workflow for handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, from preparation to disposal.
Caption: Standard workflow for handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in dimethyl sulfoxide (DMSO).
Materials:
-
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (MW: 225.72 g/mol )
-
Anhydrous DMSO
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE and prepare a designated workspace within a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add approximately 2.26 mg of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide to the vial. Record the exact weight.
-
Dissolution: a. Add a small magnetic stir bar to a 1 mL volumetric flask. b. Quantitatively transfer the weighed compound to the volumetric flask. c. Add approximately 0.8 mL of anhydrous DMSO to the flask. d. Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.
-
Final Volume Adjustment: a. Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark. b. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a properly labeled, sealed container and store it under appropriate conditions (e.g., at -20°C for long-term storage). The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
Storage and Waste Disposal
Storage
-
Store 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Waste Disposal
All waste containing 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide must be treated as hazardous waste.
Caption: Waste disposal workflow for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled container for halogenated organic waste.[10][11] Do not pour this waste down the drain.[10][12]
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed with soap and water.
Emergency Procedures
Spills
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated area.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), then collect the material in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety office.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
References
-
PubChem Compound Summary for CID 202720, 2-chloro-N-(2-phenylethyl)propanamide. National Center for Biotechnology Information. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. University of Florida. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology. Available from: [Link]
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available from: [Link]
-
PubChem Compound Summary for CID 3858908, 2-Chloro-o-propionotoluidide. National Center for Biotechnology Information. Available from: [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Available from: [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available from: [Link]
-
Chemical Waste Management Guide. Auburn University. Available from: [Link]
-
Laboratory Safety Guidelines. ETH Zurich. Available from: [Link]
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- 3. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]
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- 13. echemi.com [echemi.com]
Application Note: Recrystallization Strategies for 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the isolation and purification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide . This compound, characterized by two chiral centers (one on the propionyl backbone and one on the phenylethyl amine moiety), presents unique purification challenges involving diastereomeric separation.
Executive Summary & Chemical Context
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a lipophilic amide intermediate often utilized in the synthesis of chiral herbicides (e.g., chloroacetamides) or local anesthetic analogs.
-
Chemical Structure:
-
Stereochemistry: The molecule contains two chiral centers:
-
The
-carbon of the propanamide (from 2-chloropropionyl chloride). -
The benzylic carbon of the ethyl group (from 1-(o-tolyl)ethylamine).
-
-
Implication: Synthetic crude typically exists as a mixture of diastereomers (e.g.,
and pairs). Recrystallization is the primary unit operation for diastereomeric enrichment (de) alongside chemical purity enhancement.
Solvent Selection Strategy
The solubility profile of this molecule is governed by the competing polarity of the amide bond (hydrogen bond donor/acceptor) and the lipophilic 2-methylphenyl and chloroethyl moieties.
Calculated Solubility Parameters
| Solvent System | Polarity Index | Solubility Behavior | Application |
| Ethanol / Water | High | Steep solubility curve; amide H-bonding favored. | Primary Choice for diastereomeric separation. |
| Toluene / Heptane | Low | Solubilizes lipophilic impurities; product crystallizes upon cooling. | Yield Optimization (Anti-solvent method). |
| Isopropanol (IPA) | Medium | Good thermal gradient solubility. | Polymorph Control and slow growth.[1] |
| Ethyl Acetate | Medium | High solubility; requires chilling to <0°C for yield. | Initial Extraction (not recommended for final crystallization). |
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (Ethanol/Water System)
Best for: High purity (>99%) and diastereomeric enrichment.
Reagents:
-
Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
-
Ethanol (Absolute, HPLC Grade)
-
Deionized Water (Type II)
Step-by-Step Methodology:
-
Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add 30 mL of Ethanol. Heat the mixture to 65°C (near reflux).
-
Saturation: If solids remain, add Ethanol in 2 mL increments until a clear solution is obtained. Note: Do not exceed 50 mL total volume.
-
Anti-Solvent Addition: While maintaining 65°C, dropwise add warm (50°C) Water until a faint, persistent turbidity (cloud point) is observed.
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.
-
Controlled Cooling:
-
Remove heat source and allow the flask to cool to ambient temperature (20-25°C) over 2 hours.
-
Critical Step: Once at ambient temperature, transfer to a cryostat or ice bath at 0-4°C for 4 hours to maximize yield.
-
-
Filtration: Filter the white crystalline precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold (0°C) Ethanol:Water (1:1 v/v) mixture.
-
Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.
Protocol B: Anti-Solvent Precipitation (Toluene/Heptane)
Best for: Removing unreacted amine or oily oligomers.
Step-by-Step Methodology:
-
Dissolve 10.0 g crude material in 25 mL Toluene at 70°C.
-
Perform a hot filtration if insoluble inorganics (salts) are present.
-
Slowly add Heptane (approx. 40-50 mL) to the hot solution until the first sign of nucleation.
-
Cool slowly to room temperature with varying agitation (100 RPM) to prevent oiling out.
-
Filter and wash with pure Heptane.
Process Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is working, you must validate the output using the following metrics.
Analytical Checkpoints
-
Melting Point (DSC):
-
Pure diastereomers typically exhibit a sharp melting endotherm (e.g., range of 2°C).
-
Broad melting range (>5°C) indicates diastereomeric mixtures or solvent inclusion.
-
-
HPLC Analysis (Chiral):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Target: Measure Diastereomeric Excess (% de).
-
-
1H-NMR Validation:
-
Check the doublet signals of the methyl groups. Diastereomers often show distinct chemical shifts for the
-methyl (propanamide) and the benzylic methyl groups.
-
Troubleshooting Guide
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: Cooling too fast or impurity profile too high.
-
Solution: Re-heat to dissolve oil, add a seed crystal of pure material (0.1% w/w), and cool at a rate of 5°C/hour.
-
-
Problem: Low Yield (<50%).
-
Cause: Product too soluble in mother liquor.
-
Solution: Increase the ratio of Water (Protocol A) or Heptane (Protocol B), or lower the final temperature to -10°C.
-
Workflow Visualization
The following diagram illustrates the decision matrix for purifying this compound, ensuring the correct protocol is selected based on the crude material's state.
Figure 1: Decision tree for solvent system selection based on crude physical state and purity requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801710, 2-chloro-N-(1-phenylethyl)propanamide. Retrieved October 26, 2023 from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. University College London. Available at: [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yields in the synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Technical Support Center: Troubleshooting Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Executive Summary & Diagnostic Framework
The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents a classic "perfect storm" of synthetic challenges: a sterically congested amine (alpha-methyl + ortho-methyl) coupled with a labile acylating agent (2-chloropropanoyl chloride).[1]
Low yields in this reaction are rarely due to a single factor. They typically stem from the competition between the slow rate of amide formation (due to steric hindrance) and the fast decomposition of the acyl chloride (via hydrolysis or elimination).
Diagnostic Flowchart
Use the following logic tree to diagnose your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for identifying the root cause of low yields in hindered halo-amide synthesis.
Technical Troubleshooting Guide (FAQs)
Issue 1: "I see a large amount of unreacted amine, even after 24 hours."
Root Cause: Steric Hindrance & Reagent Quenching.
The amine, 1-(2-methylphenyl)ethanamine, possesses a chiral center (
Corrective Action:
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M concentration. Dilute conditions favor hydrolysis over the bimolecular coupling.
-
Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free acid chloride [1].
-
Stoichiometry: Increase the acyl chloride equivalents to 1.5 – 2.0 equiv .
Issue 2: "My product contains a 'vinyl' impurity (peaks at 5.8–6.4 ppm)."
Root Cause: Base-Mediated Elimination (Ketene Pathway).
When using tertiary amines (Triethylamine, DIPEA) with 2-haloacyl chlorides, the base can deprotonate the
Corrective Action:
-
Switch Base: Stop using Et3N/DIPEA. Switch to an inorganic base system (Schotten-Baumann conditions) . Use
or in a biphasic mixture (EtOAc/Water or DCM/Water).[1] Inorganic bases are strong enough to scavenge HCl but poorly soluble in the organic phase, preventing them from promoting the elimination mechanism on the acyl chloride [3].
Issue 3: "The yield is low, and the acyl chloride fumes heavily."
Root Cause: Reagent Quality (Hydrolysis). 2-Chloropropanoyl chloride degrades into HCl and 2-chloropropionic acid upon storage. The acid byproduct will not react under standard acid chloride protocols, effectively lowering your active reagent stoichiometry.
Corrective Action:
-
Distillation: If the reagent is old (yellow/orange), distill it under weak vacuum before use.[1]
-
Alternative Activation: If fresh acid chloride is unavailable, use the parent acid (2-chloropropionic acid) with EDC[1]·HCl and HOBt . Note that HATU is often too bulky for this specific hindered amine; carbodiimides (EDC/DCC) are preferred here for their smaller active intermediates.[1]
Optimized Experimental Protocols
Choose Protocol A for anhydrous, high-throughput optimization. Choose Protocol B (Recommended) if you suspect elimination side reactions or have wet reagents.[1]
Protocol A: The Nucleophilic Catalyst Method (Anhydrous)
Best for: High-speed synthesis when reagents are fresh.[1]
-
Dissolution: In a flame-dried flask under
, dissolve 1-(2-methylphenyl)ethanamine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (Concentration: 0.8 M). -
Base Addition: Add DIPEA (1.2 equiv). Cool to -10°C (Salt/Ice bath).[1]
-
Acylation: Add 2-chloropropanoyl chloride (1.2 equiv) dropwise over 30 minutes. Crucial: Keep T < 0°C to prevent elimination.
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove DMAP/Amine), then Sat.
. Dry over .[1]
Protocol B: The Schotten-Baumann Method (Biphasic)
Best for: Robustness, preventing elimination, and scaling up.[1]
-
Preparation: Prepare a biphasic mixture of EtOAc (or DCM) and Sat. Aqueous
(1:1 ratio).[1] -
Amine Addition: Dissolve 1-(2-methylphenyl)ethanamine (1.0 equiv) in the organic layer.[1]
-
Acylation: Cool the mixture to 0°C with vigorous stirring (vortexing is ideal).
-
Addition: Add 2-chloropropanoyl chloride (1.5 equiv) dropwise to the stirring mixture.
-
Completion: Stir at 0°C for 1 hour, then RT for 2 hours. Separate layers.
Quantitative Comparison of Methods
| Parameter | Standard Method (Et3N/DCM) | Optimized Protocol A (DMAP) | Optimized Protocol B (Biphasic) |
| Typical Yield | 30–45% | 75–85% | 80–92% |
| Major Impurity | Acrylamide derivatives | Unreacted Amine | Trace Hydrolysis Acid |
| Reaction Time | 12–24 h | 4–6 h | 2–3 h |
| Risk Factor | High (Elimination) | Medium (Sterics) | Low |
References
-
Nucleophilic Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1] Link[1]
-
Ketene Elimination Mechanism: Tidwell, T. T. (2005).[1] Ketenes. John Wiley & Sons. Specific reference to dehydrohalogenation of alpha-halo acid chlorides. Link[1]
-
Schotten-Baumann Advantages: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[7] (See section on Amide formation). Link[1]
-
Process Chemistry of Halo-Amides: Org. Process Res. Dev. 2002, 6, 6, 938–942.[1] Optimization of amide couplings with acid chlorides in biphasic systems. Link[1]
Sources
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Technical Support Center: Optimization of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide Reactions
The following Technical Support Center guide is designed for researchers and process chemists working with 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide . This guide addresses the specific challenges of minimizing byproduct formation during nucleophilic substitution reactions involving this sterically hindered
Current Status: Operational
Subject: Minimizing Byproduct Formation (Elimination, Hydrolysis, Racemization)
Applicable For: Nucleophilic Substitution (S
Reaction Logic & Mechanistic Overview
The substrate, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , presents a unique challenge due to the steric bulk of the o-tolyl-ethyl group adjacent to the amide nitrogen.[1][2] This steric hindrance, combined with the secondary
The Core Conflict: S 2 vs. E2
-
Desired Pathway (S
2): Displacement of the chloride by a nucleophile (e.g., amine, alkoxide, thiol) to form the functionalized amide.[1][2] -
Primary Byproduct Pathway (E2): Base-mediated abstraction of the
-proton (from the methyl group of the propionyl chain), leading to the formation of the -unsaturated acrylamide derivative (N-[1-(2-methylphenyl)ethyl]acrylamide ).[1][2] -
Secondary Byproduct Pathway (Hydrolysis): Reaction with adventitious water to form the
-hydroxy amide.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical decision nodes for process optimization.
Figure 1: Mechanistic divergence in the reaction of
Troubleshooting Guide: Byproduct Minimization
Use this diagnostic workflow to identify and resolve specific impurity issues.
Issue 1: High Levels of Acrylamide (Elimination Product)
Symptoms: Appearance of olefinic protons in NMR (typically
| Root Cause | Mechanism | Corrective Action |
| Base is too strong | Strong bases (pKa > 12) promote deprotonation of the | Switch to a weaker base. Use inorganic carbonates (K |
| High Temperature | Elimination (E2) has a higher activation energy than Substitution (S | Lower reaction temperature. Operate at 0°C to RT.[1][2] If heating is required, increase slowly.[1][2] |
| Steric Hindrance | The bulky o-tolyl group blocks the S | Use the Finkelstein Strategy. Add 10-20 mol% NaI or KI .[1][2] This converts the unreactive alkyl chloride to a highly reactive alkyl iodide in situ, accelerating the S |
Issue 2: Hydrolysis (Formation of -Hydroxy Amide)
Symptoms: Mass spec shows M-Cl+OH peak; broad OH stretch in IR.[1][2]
| Root Cause | Mechanism | Corrective Action |
| Wet Solvent | Water competes as a nucleophile, especially in polar aprotic solvents like DMF or DMSO.[1][2] | Dry Solvents. Use anhydrous solvents (water < 50 ppm).[1][2] Store hygroscopic solvents (DMF, DMAc) over molecular sieves.[1][2] |
| Hygroscopic Base | Bases like KOH or NaOH introduce significant water into the system.[1][2] | Use Anhydrous Bases. Switch to anhydrous K |
Issue 3: Low Conversion / Stalled Reaction
Symptoms: Starting material remains after 24h; product formation plateaus.[1][2]
| Root Cause | Mechanism | Corrective Action |
| Poor Nucleophilicity | The nucleophile is too weak or too bulky to penetrate the steric shield of the o-tolyl group.[1][2] | Increase Nucleophile Concentration. Run with 2–3 equivalents of nucleophile. Catalysis: Add NaI (catalytic) to swap Cl for I (better leaving group). |
| Solvent Trap | Non-polar solvents (Toluene, DCM) do not stabilize the S | Switch to Polar Aprotic. Use Acetonitrile (MeCN), DMF, or NMP to stabilize the transition state and dissolve inorganic bases.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is the "Finkelstein Modification" recommended for this specific substrate?
A: The 2-chloro substituent is a secondary halide with significant steric crowding from the amide's N-substituent (the 1-(2-methylphenyl)ethyl group).[1][2] Direct displacement by a nucleophile is slow.[1][2]
-
The Fix: Adding catalytic Sodium Iodide (NaI) in acetone or acetonitrile converts the R-Cl to R-I .[2]
-
Why it works: Iodide is a better leaving group than chloride (weaker bond), making the subsequent S
2 reaction with your desired nucleophile much faster.[1][2] This allows you to run the reaction at a lower temperature, thereby suppressing the temperature-sensitive Elimination (acrylamide) pathway.[1][2]
Q2: Which solvent gives the best S 2/E2 ratio?
A: Acetonitrile (MeCN) is often the superior choice.[2]
-
DMF/DMSO: While excellent for S
2, they are difficult to dry completely (risking hydrolysis) and can sometimes promote elimination due to their high polarity.[1][2] -
Acetonitrile: Provides a good balance of polarity, is easily dried, and allows for easy workup.[1][2]
-
THF: Good for preventing hydrolysis but may be too slow for this hindered substrate unless refluxed (which risks elimination).[1][2]
Q3: Can I use a secondary amine as the nucleophile?
A: Proceed with caution. Secondary amines are bulkier than primary amines.[1][2]
-
Risk: The steric clash between a secondary amine and the hindered
-chloro center will significantly retard the S 2 rate, giving the base more time to effect Elimination.[2] -
Protocol: Use a large excess of the amine (if inexpensive) or use the NaI catalyst method.[2] Ensure the amine is not so basic that it acts as the elimination base itself (e.g., avoid diisopropylamine as a nucleophile if possible; cyclic amines like pyrrolidine are more nucleophilic and less basic).[2]
Optimized Experimental Protocol
Objective: Synthesis of an
-
Preparation:
-
Nucleophile Addition:
-
Reaction:
-
Workup:
References
-
Substituent Effects in
-Haloamide Reactions -
Minimizing Elimin
-
Catalytic Enhancement of Substitution (Finkelstein)
-
Safety D
Sources
Technical Support Center: Thermal Optimization for 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Current Status: Online Role: Senior Application Scientist Ticket ID: OPT-T-2024-ALPHA Subject: Optimizing Reaction Temperature & Stability Profiles
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , a critical
This molecule presents a classic "Thermal Conflict":
-
Kinetic Requirement: The acylation reaction (Schotten-Baumann or Anhydrous) requires sufficient energy to overcome the steric hindrance of the ortho-tolyl group.
-
Thermodynamic Instability: The
-chloro proton is acidic. Excess heat or strong base promotes -elimination (dehydrohalogenation), yielding the acrylamide impurity, or racemization of the chiral ethylamine center.
This guide provides the thermal control logic required to maximize yield while suppressing the elimination pathway.
Module 1: The Thermal Sweet Spot (Logic & Mechanism)
To optimize this reaction, you must visualize the competition between the desired Nucleophilic Acyl Substitution (
The Mechanism of Failure (Why Heat Kills Yield)
The
-
Low Temperature (< 5°C): The kinetic product (Amide) is favored. The activation energy (
) for acylation is lower than for elimination.[1] -
High Temperature (> 25°C during addition): The system overcomes the higher
for elimination. The base (Et N, NaOH, or Carbonate) begins to act as a proton scavenger on the -carbon rather than just neutralizing the HCl byproduct.
Critical Thresholds:
| Temperature Zone | Dominant Chemical Event | Risk Level |
|---|---|---|
| -10°C to 0°C | Acylation (Desired). Kinetic control dominates. | Low |
| 5°C to 20°C | Transition Zone. Acceptable for post-addition curing. | Moderate |
| > 35°C |
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the divergence between the desired pathway and the thermal degradation routes.
Figure 1: Reaction pathway showing the divergence between stable product formation and thermally induced elimination.
Module 3: Troubleshooting Guide
Use this diagnostic table if your HPLC/GC purity is failing.
| Symptom | Probable Cause | Corrective Action |
| High Acrylamide Impurity (Des-chloro alkene) | Thermal Runaway. The exotherm during acid chloride addition spiked the internal T > 15°C. | Protocol Adjustment: Slow the addition rate. Use a jacketed reactor set to -10°C. Ensure internal T never exceeds 5°C during addition. |
| Low Yield + Unreacted Amine | Temperature too low during cure. The steric bulk of the o-tolyl group slowed the reaction kinetics at 0°C. | Step-Ramp Strategy: Perform addition at 0°C, then slowly ramp to 20°C (Room Temp) for 2 hours to drive conversion. |
| Racemization (Loss of ee%) | Base/Heat Synergy. Strong bases at high T deprotonate the chiral center. | Base Switch: Switch from inorganic bases (NaOH) to milder organic bases (DIPEA/Et |
| Product Color is Dark/Tar | Polymerization. The acrylamide byproduct (see above) polymerized. | Radical Scavenger: Add BHT (100 ppm) to the reaction solvent if high-temperature workup is unavoidable (not recommended). |
Module 4: Optimized Experimental Protocol
Objective: Synthesize 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide with <0.5% Elimination Impurity.
Reagents:
-
Amine: 1-(2-methylphenyl)ethylamine (1.0 eq)
-
Acid Chloride: 2-chloropropanoyl chloride (1.1 eq)
-
Base: Triethylamine (1.2 eq) or K
CO (Schotten-Baumann conditions) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Cryogenic Setup: Charge the amine, base, and solvent into the reactor. Cool the external jacket to -10°C . Wait until internal temperature reaches -5°C to 0°C .
-
Controlled Addition (The Critical Step):
-
Dilute 2-chloropropanoyl chloride in a small volume of solvent.
-
Add dropwise over 60–90 minutes.
-
Monitor: If internal T rises above +5°C , STOP addition immediately and allow to recool.
-
-
The Kinetic Cure: Once addition is complete, maintain at 0°C for 30 minutes. Then, remove the cooling bath and allow the vessel to warm naturally to 20°C (Room Temp) . Stir for 2–4 hours.
-
Why? This gentle ramp pushes the reaction to completion against the steric hindrance without supplying enough energy for elimination [1].
-
-
Quench: Quench with cold water (<10°C). Do not use hot water washes.
-
Isolation: Dry organic layer over MgSO
. Evaporate solvent under reduced pressure at < 40°C . Do not use high-vacuum heating baths > 45°C.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I reflux the reaction to speed it up?
A: Absolutely not. Refluxing an
Q: My product degrades upon storage. Why? A: The compound is susceptible to autocatalytic degradation if residual acid (HCl) or base remains. Ensure the final product is neutral (pH 7). Store at 2–8°C in a dark container. Thermal stability studies show degradation rates increase significantly >30°C [3].
Q: Does the specific stereochemistry (R vs S) affect thermal stability? A: Direct thermal stability is identical for enantiomers. However, if you are monitoring optical purity, higher temperatures increase the rate of racemization via enolization mechanisms, effectively "degrading" the chiral quality of your material [4].
Q: I see a "double peak" in HPLC. Is this thermal degradation? A: Check your rotamers first. Amides with bulky N-substituents (like the o-tolyl group here) often exhibit restricted rotation around the C-N bond (atropisomerism-like behavior), showing split peaks in NMR or HPLC at room temperature. Run the NMR at 50°C (if stable) to see if peaks coalesce before assuming chemical degradation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. (Explains the thermodynamic preference for elimination over substitution at high T).
-
Organic Syntheses.Chloroacetamide Synthesis Guidelines. (General protocols for
-chloroamide handling and temperature sensitivity). -
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Amide Hydrolysis and Racemization).
Sources
Technical Support Center: Resolving Purification Challenges for Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Welcome to the technical support center for the purification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crude product. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental work.
Introduction
The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a key intermediate in various synthetic pathways, can often yield a crude product containing a mixture of unreacted starting materials, side products, and potentially diastereomers. Effective purification is critical to ensure the desired product quality for subsequent applications. This guide offers practical solutions and the scientific rationale behind them to help you overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?
A1: The typical impurities depend on the synthetic route employed. However, common contaminants include:
-
Unreacted Starting Materials: 1-(2-methylphenyl)ethanamine and 2-chloropropionyl chloride (or 2-chloropropionic acid).
-
Side Products from Amide Coupling: If coupling agents like dicyclohexylcarbodiimide (DCC) are used, byproducts such as dicyclohexylurea (DCU) can be present and are often challenging to remove.[1]
-
Hydrolysis Products: The product itself or the acyl chloride starting material can undergo hydrolysis to form the corresponding carboxylic acid.
-
Diastereomers: As the target molecule contains two chiral centers, it can exist as a mixture of diastereomers if racemic starting materials are used. The separation of these may be necessary depending on the final application.
Q2: What are the primary methods for purifying crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?
A2: The most effective and commonly used purification techniques for this and similar amide compounds are:
-
Liquid-Liquid Extraction: This is a crucial first step in the work-up process to remove water-soluble impurities, such as salts and some unreacted starting materials.
-
Column Chromatography: This is a powerful technique for separating the desired product from impurities with different polarities.[2][3]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[3][4][5]
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The selection of a suitable solvent system is critical for successful chromatographic separation. A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the desired product having an Rf value between 0.2 and 0.4 for optimal column separation.[3]
Q4: What are some suitable solvents for the recrystallization of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?
A4: While the optimal solvent must be determined experimentally, common solvents for the recrystallization of N-substituted amides include ethanol, ethyl acetate, acetone, and toluene.[3][6] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. It may be necessary to screen various solvents or solvent mixtures to find the best conditions.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system (too polar or too non-polar). | Systematically vary the solvent ratio. If that fails, try a different solvent system. For example, if a hexane/ethyl acetate mixture is not working, consider a dichloromethane/methanol system for more polar compounds. |
| Product Elutes with the Solvent Front | The solvent system is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. A step-gradient elution can be effective. |
| Streaking or Tailing of the Product Band | The compound may be acidic or basic, interacting strongly with the silica gel. The column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds). Ensure you are not loading too much crude material onto the column. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Sometimes, multiple chromatography steps with different conditions are necessary. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for the compound, even at high temperatures. | Select a more suitable solvent in which your compound has higher solubility at elevated temperatures. You may need to screen several solvents. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the solute. Try adding a co-solvent in which the compound is less soluble (an anti-solvent). Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low Recovery of Pure Product | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored Impurities in Crystals | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3] |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Workflow for Purification of Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Caption: A typical workflow for the purification of the target compound.
Decision Tree for Troubleshooting Purification
Caption: A decision tree to guide the purification strategy.
References
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Power, A. G., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1478. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]
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RSC Publishing. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]
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ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
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Taylor & Francis Online. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Retrieved from [Link]
-
MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
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ResearchGate. (2025). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]
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PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]
-
PMC. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Retrieved from [Link]
-
RSC Publishing. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]
-
PubMed. (2010). Crystallization and polymorphic transitions of chlorpropamide in aqueous 2-hydroxybutyl-beta-cyclodextrin solution. Retrieved from [Link]
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SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
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preventing hydrolysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. This resource is designed to provide in-depth guidance on preventing the hydrolysis of this compound during storage, ensuring its stability and the integrity of your experimental results. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related molecules.
Frequently Asked Questions (FAQs)
Q1: What is 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, and why is it susceptible to hydrolysis?
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a chloroacetamide derivative. The core of its instability lies in the amide functional group, which is susceptible to cleavage by water in a process called hydrolysis.[1][2] This reaction is often catalyzed by the presence of acidic or basic conditions.[1][2][3] The presence of a chlorine atom on the alpha-carbon can also influence the molecule's reactivity.
The hydrolysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide breaks the amide bond, leading to the formation of 2-chloropropanoic acid and 1-(2-methylphenyl)ethanamine. The general mechanism for amide hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group.[1][2]
Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?
Several environmental factors can significantly accelerate the rate of hydrolysis:
-
Moisture: As water is a key reactant in hydrolysis, exposure to humidity is the most critical factor.[4][5] The higher the water activity in the storage environment, the faster the degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][6] Storing the compound at elevated temperatures will accelerate its degradation.
-
pH: The hydrolysis of amides is catalyzed by both acids and bases.[1][6][7] Therefore, storage in environments with acidic or basic residues can significantly increase the degradation rate. The stability of the compound is expected to be optimal at a near-neutral pH.
Q3: What are the visible signs of degradation I should look for?
While chemical analysis is required for definitive confirmation, you might observe the following signs of degradation in your stored compound:
-
Changes in Physical Appearance: This can include a change in color, caking or clumping of the powder, or the appearance of an oily substance.
-
Odor: The hydrolysis products, particularly the amine, may have a distinct odor that is different from the parent compound.
-
Inconsistent Experimental Results: If you observe a loss of efficacy or variability in your experimental outcomes, it could be an indication of compound degradation.
Troubleshooting Guide: Investigating and Preventing Hydrolysis
This guide will walk you through a systematic approach to identify the cause of hydrolysis and implement effective preventative measures.
Step 1: Confirming Hydrolysis
If you suspect your compound has degraded, the first step is to confirm this analytically.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its hydrolysis products.
Experimental Protocol: HPLC Analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide and its Hydrolysis Products
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your stored 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare a control sample using a fresh, un-degraded standard of the compound, if available.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected hydrolysis products have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of your stored sample to that of the fresh standard.
-
The appearance of new peaks with shorter retention times (more polar compounds) is indicative of hydrolysis products (2-chloropropanoic acid and 1-(2-methylphenyl)ethanamine).
-
Quantify the amount of parent compound remaining using the calibration curve. A significant decrease compared to the expected concentration confirms degradation.
-
Step 2: Identifying the Root Cause
Once hydrolysis is confirmed, use the following decision tree to pinpoint the likely cause.
Caption: Decision tree for identifying the root cause of hydrolysis.
Step 3: Implementing Preventative Storage Strategies
Based on the root cause analysis, implement the following strategies to prevent future hydrolysis.
Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of the hydrolysis reaction.[4] |
| Humidity | As low as possible (<30% RH) | Minimizes the presence of water, a key reactant in hydrolysis.[4] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Displaces moist air from the container headspace. |
| Light | Protected from light (Amber vials) | While hydrolysis is the primary concern, photolytic degradation can also occur. |
Packaging
Proper packaging is your first line of defense against moisture.
-
Primary Container: Use amber glass vials with PTFE-lined caps to provide an inert and light-blocking environment.
-
Secondary Packaging: Place the primary container inside a moisture-barrier bag.[8][9] These bags are often made of materials like aluminized polyester or polyethylene.[8]
-
Desiccants: Include a desiccant packet (e.g., silica gel or molecular sieves) inside the moisture-barrier bag to absorb any residual moisture.[10][11]
-
Humidity Indicator Cards: Place a humidity indicator card inside the bag to provide a visual confirmation that the internal environment remains dry.[9]
Caption: Recommended packaging strategy for long-term storage.
Step 4: Formulation Considerations for Enhanced Stability
If you are developing a formulation containing 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, consider the following to improve its stability:
-
Excipient Selection: Choose excipients with low water content and low hygroscopicity.[4] Avoid excipients that may have acidic or basic impurities.
-
pH Control: If formulating a liquid, use a buffering system to maintain the pH in the range of optimal stability (typically near neutral for amides).
-
Non-Aqueous Solvents: For liquid formulations, consider using non-aqueous solvents to reduce the water activity.
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and the intrinsic stability of the compound.
-
Prepare Stock Solutions: Dissolve a known amount of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidative Degradation: Add 3% hydrogen peroxide.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the degradation products.
Protocol 2: Moisture Sorption Isotherm Analysis
This analysis will help you understand how the compound interacts with moisture at different humidity levels.
-
Instrumentation: Use a Dynamic Vapor Sorption (DVS) analyzer.
-
Sample Preparation: Place a known mass of the compound in the DVS sample pan.
-
Experimental Conditions:
-
Temperature: 25°C.
-
Humidity Program: Equilibrate the sample at a series of increasing relative humidity (RH) steps (e.g., 0% to 90% in 10% increments) followed by a series of decreasing RH steps.
-
-
Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity. This will reveal the hygroscopicity of the compound and whether it exhibits hysteresis.
By implementing these troubleshooting and preventative strategies, you can significantly reduce the risk of hydrolysis and ensure the long-term stability of your 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, leading to more reliable and reproducible research outcomes.
References
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Dalal Institute. Hydrolysis of Esters and Amides.
- Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146.
- ChemicalBook. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE.
- Codefine. (2025, February 27).
- Echemi. 2-CHLORO-N-(2-METHYLPHENYL)
- Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
- PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling.
- The Pharmaceutical Journal. (2010, October 9).
- J. Excipients and Food Chem. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. 1 (3) 2010 - 5.
- ProUmid GmbH & Co. KG. Moisture Sorption Isotherms.
- Sigma-Aldrich. 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
- ResearchGate. (2013). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
- O-CHEM. This is a very sensitive reaction!
- METER Group. Fundamentals of Moisture Sorption Isotherms.
- ResearchGate. (2025, August 6).
- MDPI. (2022, June 17). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis.
- ResearchGate. (2025, August 6). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
- PubMed. (2022, February 1). Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T.
- BenchChem. (2025). A Technical Guide to the Thermal Degradation of 2-Ethyl-4-methylpentanal: Predicted Products and Analytical Protocols.
- Standard Reference Data. (2009, October 15).
- PubMed. (2014, January 1). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin.
- ResearchG
- Dalal Institute. Hydrolysis of Esters and Amides.
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- Streampeak Group. (2023, February 6).
- IP Products.
- Pharmaguideline. (2025, April 9).
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- Streampeak Group. (2023, February 6).
- IP Products.
- PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling.
- Codefine. (2025, February 27).
- The Pharmaceutical Journal. (2010, October 9).
- IP Products.
Sources
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- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis | MDPI [mdpi.com]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proumid.com [proumid.com]
- 11. qia.cz [qia.cz]
overcoming steric hindrance in 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide coupling reactions
Technical Support Center: Advanced Amide Coupling Guide
Subject: Troubleshooting Steric Hindrance & Side Reactions in the Synthesis of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Executive Summary: The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents a "perfect storm" of steric and electronic challenges.[1] You are coupling a secondary, alpha-branched alkyl halide (2-chloropropanoic acid derivative) with a sterically congested, alpha-branched primary amine (1-(2-methylphenyl)ethylamine).[1] The ortho-methyl group on the phenyl ring, combined with the alpha-methyl on the ethylamine chain, creates a "molecular gate" that blocks nucleophilic attack.[1] Furthermore, the 2-chloropropionyl moiety is prone to E1cB elimination , forming reactive ketenes that lead to oligomers rather than the desired amide.[1]
This guide moves beyond standard EDC/NHS protocols, which will likely fail or stall, and provides high-fidelity solutions using HATU/HOAt activation and controlled Acid Chloride methodologies .
Module 1: Critical Reagent Selection & Mechanistic Insight
Q1: Why is my standard EDC/NHS or DCC coupling yielding <10% product?
A: Standard carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate.[1] In your system, the nucleophilic attack of the amine on this intermediate is the rate-determining step.[1]
-
The Barrier: The ortho-methyl group of the amine and the alpha-methyl of the amine chain create a steric wall.[1] The bulky O-acylisourea cannot easily approach the amine nitrogen.[1]
-
The Consequence: The O-acylisourea rearranges into an unreactive N-acylurea (a dead-end byproduct) faster than the hindered amine can attack it.[1]
Q2: Should I use the Acid Chloride (2-chloropropionyl chloride) instead?
A: Proceed with extreme caution. While acid chlorides are highly reactive (minimizing steric issues), 2-chloropropionyl chloride has a fatal flaw: Ketene Formation .[1]
-
Mechanism: In the presence of a base (like Triethylamine), the alpha-proton of 2-chloropropionyl chloride is acidic.[1] The base can abstract this proton, causing the elimination of HCl to form methylketene .[1]
-
Result: Methylketene rapidly dimerizes or polymerizes into a dark tar, or reacts non-selectively, destroying your stoichiometry.
-
Recommendation: Use the HATU/HOAt method for small-scale/high-purity needs.[1] Use the Acid Chloride method only at low temperatures (-20°C) with specific bases (Sym-collidine or inorganic bases in biphasic systems).[1]
Module 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended for: High yield, preservation of chirality, and bench-scale synthesis (mg to g).[1]
Rationale: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the HOAt moiety provides an "anchimeric assistance" effect (neighboring group participation) that hydrogen bonds with the incoming amine, effectively "pulling" it into the reaction center despite the steric bulk.[1]
| Component | Equivalents | Role |
| 2-Chloropropanoic Acid | 1.0 | Acid Component |
| 1-(2-methylphenyl)ethylamine | 1.1 | Hindered Amine |
| HATU | 1.1 - 1.2 | Coupling Agent (Uronium) |
| HOAt | 0.5 - 1.0 | Additive (Critical for sterics) |
| Sym-Collidine | 2.5 - 3.0 | Non-nucleophilic Base |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step:
-
Pre-activation: Dissolve 2-chloropropanoic acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition: Add Sym-Collidine.[1] Stir at 0°C for 5 minutes, then warm to RT for 10 minutes. Note: The solution should turn yellow/orange.[1]
-
Amine Addition: Add the HOAt (solid) followed immediately by the amine.[1]
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Tip: If conversion stalls after 24h, do not add more HATU. Add 0.5 eq of pure HOAt and heat gently to 40°C.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 0.5M HCl, then NaHCO3.
Protocol B: The "Scale-Up" (Acid Chloride via Schotten-Baumann)
Recommended for: Large scale (>10g) where HATU cost is prohibitive.[1]
Rationale: Biphasic conditions (DCM/Water) with an inorganic base prevent the "ketene pathway" because the base (NaOH/K2CO3) remains in the water phase, while the acid chloride stays in the organic phase.[1] The reaction occurs only at the interface, reducing the likelihood of E1cB elimination.[1]
| Component | Equivalents | Role |
| 2-Chloropropionyl Chloride | 1.1 | Activated Acid |
| 1-(2-methylphenyl)ethylamine | 1.0 | Hindered Amine |
| K2CO3 (or NaOH) | 2.5 | Base (Inorganic) |
| DCM / Water (1:1) | [0.2 M] | Biphasic Solvent System |
Step-by-Step:
-
Preparation: Dissolve the amine in DCM. Dissolve K2CO3 in water. Combine in a flask with vigorous stirring (high RPM is critical).
-
Cooling: Cool the biphasic mixture to -5°C to 0°C .
-
Addition: Add 2-chloropropionyl chloride dropwise over 30–60 minutes.
-
Critical: Do not let the temperature rise above 5°C.[1]
-
-
Reaction: Allow to warm to RT slowly over 2 hours.
-
Quench: Separate layers. Wash organic layer with dilute HCl and Brine.[1]
Module 3: Troubleshooting & Diagnostics
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Reaction Mixture | Ketene Polymerization. The base (likely TEA or DIPEA) caused elimination of HCl from the acid chloride.[1] | Switch to Protocol B (Inorganic base) or use Sym-Collidine (weaker base) at -20°C. |
| Starting Amine Remains | Steric Wall. The activated ester hydrolyzed before the amine could attack.[1] | Use Protocol A with added HOAt . Increase concentration to 0.5 M to force bimolecular collision. |
| Product is Racemic | Oxazolone Formation. The activated acid cyclized to an oxazolone, which racemizes easily. | Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is notorious for low racemization in hindered couplings. |
| Low Yield with EDC | N-Acylurea Rearrangement. The intermediate rearranged because the amine attack was too slow. | Abandon EDC. It is unsuitable for this specific steric profile. |
Module 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired coupling and the fatal ketene pathway.
Caption: Pathway analysis showing the risk of Ketene formation (Red) vs. the stabilized Active Ester route (Green).[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development. [Link][1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society. [Link][1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron. [Link][1]
-
DiPucchio, A. (2020).[1] Troubleshooting Acid Chloride Reactions: Ketene Pathways. Organic Chemistry Portal. [Link][1]
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Abstract
High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a molecule featuring two chiral centers and multiple distinct proton environments. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure, stereochemistry, and the resulting spectral parameters. We will compare the expected spectrum of a single diastereomer with potential isomeric alternatives, supported by established spectral data and principles. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine and complex structural verification.
Structural and Stereochemical Considerations
The target molecule, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, possesses a rich structural landscape for NMR analysis. Its structure contains an amide linkage, an aromatic ring, and two stereocenters, one at the α-carbon of the propanamide moiety and the other at the benzylic carbon of the ethylamine fragment.
Key Structural Features:
-
Amide Group: The -C(O)NH- group introduces restricted rotation around the C-N bond, influencing the magnetic environment of nearby protons. The amide proton (N-H) itself is a key diagnostic signal.
-
Two Chiral Centers: The presence of two stereocenters means the molecule can exist as a mixture of diastereomers (e.g., (R,R)/(S,S) enantiomeric pair and (R,S)/(S,R) enantiomeric pair). Diastereomers are chemically distinct and will produce different NMR spectra. Even within a single, pure diastereomer, the inherent chirality renders seemingly equivalent protons (such as those in a CH₂ group, though not present here) diastereotopic, leading to distinct chemical shifts.[1][2] This principle of diastereotopicity is crucial for a correct interpretation.
-
Functional Groups: The electronegative chlorine atom, the deshielding carbonyl group, and the aromatic ring current all exert predictable downfield shifts on adjacent protons.[3][4]
Predicted ¹H NMR Spectrum and Interpretation
For this analysis, we will predict the spectrum for a single diastereomer of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Notes |
| Hₐ | Amide N-H | 1H | 6.5 - 8.5 | Broad Doublet (d) | The chemical shift is highly variable and depends on concentration and hydrogen bonding.[5][6] It is expected to couple with the adjacent methine proton (Hₑ), resulting in a doublet, though it often appears as a broad singlet due to quadrupole broadening or exchange. |
| Hₑ | N-CH-Ar | 1H | 5.0 - 5.4 | Multiplet (m) | This benzylic proton is deshielded by the adjacent nitrogen and the aromatic ring. It is coupled to both the amide proton (Hₐ) and the methyl protons (Hբ), leading to a complex multiplet (e.g., a quartet of doublets). A similar proton in N-(1-phenylethyl)acetamide appears at ~5.15 ppm.[7] |
| Hₖ | Ar-H | 4H | 7.1 - 7.4 | Multiplet (m) | Aromatic protons typically resonate in this region.[8] The ortho-disubstitution pattern will lead to a complex, overlapping multiplet that is often difficult to resolve into individual signals at lower field strengths. |
| Hₗ | CH-Cl | 1H | 4.4 - 4.8 | Quartet (q) | This methine proton is strongly deshielded by the adjacent electronegative chlorine atom.[8][9] It is coupled to the three protons of the adjacent methyl group (Hₘ), resulting in a quartet (n+1 = 3+1 = 4). |
| Hₒ | Ar-CH₃ | 3H | 2.3 - 2.5 | Singlet (s) | Benzylic methyl protons appear in this characteristic range. With no adjacent protons, the signal is a sharp singlet. |
| Hₘ | CH₃-CHCl | 3H | 1.7 - 1.9 | Doublet (d) | This methyl group is deshielded by the adjacent chlorine-bearing carbon. It is coupled to the single methine proton (Hₗ), resulting in a doublet (n+1 = 1+1 = 2). |
| Hբ | CH₃-CHN | 3H | 1.4 - 1.6 | Doublet (d) | This methyl group is adjacent to the chiral benzylic carbon. It is coupled to the single methine proton (Hₑ), giving a doublet. In the comparable N-(1-phenylethyl)acetamide, this signal appears at 1.42 ppm.[7] |
Comparative Analysis: Distinguishing Isomers and Diastereomers
The true power of NMR lies in its ability to differentiate between closely related structures.
Comparison with a Positional Isomer: 3-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Let's consider a hypothetical structural isomer where the chlorine is on the terminal carbon of the propanamide chain.
| Feature | 2-chloro Isomer (Target) | 3-chloro Isomer (Alternative) | Reason for Difference |
| Signal for CH-Cl | Quartet at ~4.5 ppm | - | The proton environment does not exist in the 3-chloro isomer. |
| Signal for CH₂-Cl | - | Triplet at ~3.8 ppm | In the 3-chloro isomer, a CH₂ group is adjacent to the chlorine, which would be a triplet due to coupling with the adjacent CH₂ group. |
| Signal for CH₂-C=O | - | Triplet at ~2.8 ppm | The CH₂ group alpha to the carbonyl would be a triplet, coupled to the CH₂Cl group. |
| Signal for CH₃-CHCl | Doublet at ~1.8 ppm | - | This specific methyl environment is absent in the 3-chloro isomer. |
This comparison clearly shows that ¹H NMR can easily distinguish between positional isomers through dramatic differences in chemical shifts and splitting patterns.
Analysis of Diastereomeric Mixtures
If the synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide results in a mixture of diastereomers (e.g., a 1:1 mix of (R,S) and (R,R)), the ¹H NMR spectrum would become significantly more complex.
-
Doubled Signals: Each proton environment in the chiral portions of the molecule (Hₑ, Hₗ, Hբ, Hₘ, and potentially Hₐ) would appear as a pair of signals . For example, instead of one doublet for Hբ at 1.5 ppm, there would be two distinct doublets, each representing one diastereomer. The same would apply to the other signals.
-
Different Chemical Shifts and Coupling Constants: The spatial arrangement of the groups around the chiral centers is different for each diastereomer. This results in slightly different magnetic environments and through-bond coupling interactions, leading to unique chemical shifts (δ) and coupling constants (J-values) for each diastereomer.[10]
-
Integration Ratio: The relative integration of the paired signals would directly reflect the diastereomeric ratio (d.r.) of the mixture.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
To obtain publication-quality data for a molecule like 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, the following protocol is recommended.
Objective: To acquire a quantitative ¹H NMR spectrum with high resolution and signal-to-noise ratio.
Materials:
-
Sample (~5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D)
-
NMR tube (5 mm, high precision)
-
NMR Spectrometer (≥400 MHz recommended for better resolution of multiplets)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry vial. b. Add ~0.6-0.7 mL of CDCl₃ to the vial. If TMS is not included in the solvent, add a small drop as an internal standard (δ = 0.00 ppm). c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Insert the sample into the magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Optimize the magnetic field homogeneity (shimming) by adjusting the Z1, Z2, Z3, etc., shims to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (e.g., TMS).
-
Acquisition Parameters: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to ensure faster relaxation and allow for a shorter recycle delay. b. Spectral Width (SW): Set a spectral width of ~16 ppm, centered around 6-7 ppm, to ensure all signals from ~0 to 12 ppm are captured. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Recycle Delay (D1): Set to 2-5 seconds. A longer delay (e.g., 5x the longest T₁ relaxation time) is crucial for accurate integration. e. Number of Scans (NS): Start with 16 or 32 scans for a concentrated sample. Increase as needed to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. Apply an exponential window function (line broadening, LB) of ~0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm). e. Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the Ar-CH₃ singlet). f. Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of the Analytical Workflow
The logical process for interpreting the ¹H NMR spectrum of a novel compound can be visualized as a systematic workflow.
Caption: Workflow for the ¹H NMR analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
Conclusion
The ¹H NMR spectrum of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a textbook example of how fundamental principles of chemical shift, spin-spin coupling, and stereochemistry converge to allow for detailed structural analysis. Each proton environment provides a unique signature that, when pieced together, confirms the molecular connectivity and can even reveal the diastereomeric purity of the sample. By comparing the predicted spectrum with that of potential isomers, this guide demonstrates the specificity and resolving power of NMR spectroscopy, reinforcing its status as a cornerstone of chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
-
Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94385, 2-Chloropropanamide. [Link]
-
Yao, L., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
-
Reddy, B. V. S., et al. (n.d.). Supporting Information. [Link]
-
The Chemistry Teacher. (2024). NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. [Link]
-
Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. [Link]
-
SRM Institute of Science and Technology. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]
-
Faraldos, J. A., et al. (2011). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) -1-phenylethyl ( R )-acetoxyphenylacetate. ResearchGate. [Link]
-
Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]
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A Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the amide compound, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. By grounding our predictions in the fundamental principles of mass spectrometry, we offer a robust framework for the structural elucidation of this and similar molecules.
Introduction: The Logic of Molecular Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into an analyte, inducing reproducible and structurally informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals the connectivity of its constituent atoms. For a molecule like 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, with its distinct functional groups—an amide linkage, a chlorine substituent, and an aromatic ring—we can anticipate a series of competing and sequential fragmentation reactions.
The core principles guiding these fragmentations include the stability of the resulting ions and neutral losses. Reactions that lead to resonance-stabilized cations, such as acylium ions, iminium ions, and benzylic/tropylium ions, are highly favored.[1][2] Furthermore, the elimination of small, stable neutral molecules is a common pathway.[1] Our analysis will systematically explore these pathways to construct a theoretical fragmentation pattern.
Predicted Fragmentation Pathways
The structure of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is first ionized to form a molecular ion (M⁺˙). With a molecular formula of C₁₂H₁₆ClNO, the monoisotopic mass of the molecular ion is 225.0920 g/mol . Due to the presence of one nitrogen atom, it follows the nitrogen rule, having an odd nominal mass.[3] The presence of a chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) with an abundance of approximately one-third that of the M⁺˙ peak.
From this molecular ion, several key fragmentation pathways are predicted, driven by the molecule's structural features.
Amide Bond Cleavage (α-Cleavage to Carbonyl)
The cleavage of the bond between the carbonyl carbon and the nitrogen atom is a classic fragmentation pathway for amides.[4] This reaction is driven by the formation of a stable, resonance-stabilized acylium ion.
-
Pathway: The C-N bond breaks, leading to the formation of the 2-chloropropanoyl cation and a radical containing the N-substituted aromatic portion.
-
Fragment Ion: The resulting acylium ion, [CH₃CHClC≡O]⁺, would produce a characteristic isotopic doublet at m/z 91 (for ³⁵Cl) and m/z 93 (for ³⁷Cl). This is a highly probable and diagnostically significant fragmentation.
Benzylic Cleavage
The bond beta to the 2-methylphenyl ring is a labile site. Cleavage at this position results in a highly stable, resonance-stabilized benzylic cation, which can rearrange to an even more stable tropylium ion.[5]
-
Pathway: The bond between the chiral carbon and the nitrogen atom cleaves, leading to the formation of the [1-(2-methylphenyl)ethyl] cation.
-
Fragment Ion: This produces a prominent ion at m/z 119 , corresponding to the [C₉H₁₁]⁺ fragment. This is often one of the most intense peaks in the spectra of alkyl-aromatic compounds. Further fragmentation of this ion by loss of a methyl radical (•CH₃) can yield a smaller peak at m/z 104.
α-Cleavage Adjacent to Nitrogen
Similar to amines, α-cleavage can occur at the C-C bond adjacent to the nitrogen atom.[2][3] This pathway is driven by the formation of a resonance-stabilized iminium ion.
-
Pathway: Cleavage of the bond between the chiral carbon and its methyl group. This results in the loss of a methyl radical (•CH₃).
-
Fragment Ion: This fragmentation leads to the formation of a large iminium ion at m/z 210 ([M-15]⁺). While possible, the loss of a small radical from a large molecular ion is often less favorable than cleavages that produce two more evenly sized fragments.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[1][6][7]
-
Pathway: A hydrogen atom on the methyl group of the propanamide moiety (the γ-hydrogen) is transferred to the carbonyl oxygen through a six-membered transition state. This is followed by the cleavage of the bond between the α and β carbons.
-
Neutral Loss: This rearrangement results in the elimination of a neutral propene molecule (CH₃CH=CH₂).
-
Fragment Ion: The charge is retained on the enol-amide fragment, which would appear at m/z 183 . This rearrangement is a hallmark of aliphatic carbonyl compounds and is a strong indicator of the acyl chain structure.[8][9]
The overall predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
Data Summary and Comparison with Alternatives
The predicted key fragments provide a powerful diagnostic fingerprint for the molecule.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Fragmentation Mechanism | Diagnostic Value |
| 225 / 227 | [C₁₂H₁₆ClNO]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight and elemental composition. |
| 210 / 212 | [M - CH₃]⁺ | α-Cleavage (next to N) | Indicates the presence of the ethyl group on the N. |
| 183 / 185 | [C₉H₁₀ClNO]⁺˙ | McLafferty Rearrangement | Confirms the propanamide structure. |
| 119 | [C₉H₁₁]⁺ | Benzylic Cleavage | Strong indicator of the 1-(2-methylphenyl)ethyl moiety. |
| 91 / 93 | [CH₃CHClC=O]⁺ | Amide Bond Cleavage | Confirms the 2-chloropropanoyl moiety. |
Comparison with Alternative Analytical Techniques
While EI-MS is excellent for structural elucidation via fragmentation, other methods provide complementary information. A comparative analysis is crucial for developing a comprehensive analytical strategy.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| EI-GC-MS | Provides molecular weight and a detailed, reproducible fragmentation pattern for structural elucidation. | High sensitivity, provides a structural "fingerprint," vast libraries for comparison. | Molecular ion can be weak or absent for some compounds; requires volatile analytes. |
| Electrospray Ionization (ESI-MS) | Primarily provides the mass of the protonated molecule, [M+H]⁺. Fragmentation is minimal without tandem MS.[10] | Soft ionization preserves the molecular ion, ideal for non-volatile or fragile molecules. | Provides little to no structural information from fragmentation in a single MS stage. |
| Tandem MS (MS/MS) | Allows for controlled fragmentation of a selected parent ion (e.g., the [M+H]⁺) to confirm structural connectivity. | Highly specific and sensitive; can confirm proposed fragmentation pathways definitively. | More complex instrumentation and method development. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment and connectivity of every H and C atom. | The definitive method for unambiguous structure determination in solution. | Lower sensitivity than MS, requires a larger amount of pure sample. |
| Infrared (IR) Spectroscopy | Identifies specific functional groups based on their vibrational frequencies (e.g., C=O, N-H, C-Cl bonds). | Quick and non-destructive; excellent for confirming the presence of key functional groups. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
To validate this predicted fragmentation pattern, the following experimental workflow is recommended.
Protocol for EI-GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless, set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the presence of the predicted molecular ion and key fragment ions listed in Table 1.
-
Analytical Workflow Diagram
The logical flow from sample to structural confirmation is depicted below.
Caption: Standard workflow for structural analysis using EI-GC-MS.
Conclusion
The predictive analysis of the mass spectral fragmentation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide demonstrates the power of applying fundamental chemical principles to structural elucidation. The key predicted fragments—the acylium ion at m/z 91/93, the benzylic ion at m/z 119, and the McLafferty rearrangement product at m/z 183/185—provide a unique and verifiable fingerprint. By comparing these predictions with experimental data obtained through the outlined protocol, and by considering complementary data from alternative techniques like NMR and ESI-MS/MS, researchers can achieve a high degree of confidence in the structural assignment of this and related compounds.
References
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Guedes, da Silva, et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved February 26, 2026, from [Link]
-
Guedes, da Silva, et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
-
RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved February 26, 2026, from [Link]
-
NIST. (n.d.). Hexanamide, N-ethyl-N-(3-methylphenyl)-6-chloro-. NIST WebBook. Retrieved February 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, June 19). McLafferty Rearrangement: An overview. YouTube. [Link]
-
Metairis. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 2-chloro-N-ethyl-N-methylpropan-1-amine. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved February 26, 2026, from [Link]
-
Li, et al. (n.d.). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. [Link]
-
Grokipedia. (n.d.). McLafferty rearrangement. Retrieved February 26, 2026, from [Link]
-
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. [Link]
-
Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved February 26, 2026, from [Link]
-
epgp. (n.d.). General Fragmentation Modes. Retrieved February 26, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. [Link]
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comparing reactivity of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide vs chloroacetamides
Technical Comparison: -Chloropropanamides vs. Chloroacetamides
Mechanistic Tuning of Covalent Warheads
Executive Summary
In drug discovery and agrochemical design, the choice between an
-
Chloroacetamides (
-Cl-AA): Primary alkyl chlorides. Highly reactive electrophiles ( ). Often associated with high potency but significant off-target toxicity and rapid metabolic clearance via Glutathione (GSH) conjugation. -
-Chloropropanamides (
-Cl-PA): Secondary alkyl chlorides. The introduction of the -methyl group (from the propanamide backbone) creates a "steric brake," significantly reducing the rate of nucleophilic attack. This modification is used to tune the "warhead" reactivity, improving metabolic stability and kinetic selectivity for the target cysteine over cytosolic thiols.
The specific compound 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide features dual steric hindrance: the
Structural & Mechanistic Analysis
The core differentiator is the substitution pattern at the electrophilic carbon center.
2.1. The Electrophilic Center
-
-Cl-AA: Contains a primary alkyl chloride (
). The backside of the carbon-chlorine bond is accessible, facilitating rapid attack by thiols. -
-Cl-PA: Contains a secondary alkyl chloride (
). The -methyl group introduces steric clash in the transition state (TS) of the reaction.
2.2. Reaction Coordinate Diagram
The following diagram illustrates the energetic penalty introduced by the
2.3. The "Alpha-Methyl Effect" on Kinetics
Experimental data typically shows that
-
Electronic Effect: The methyl group is electron-donating (+I effect), which destabilizes the developing negative charge on the nucleophile in the
transition state, further slowing the reaction. -
Chirality: Your specific compound has two chiral centers.
-
Acyl
-Carbon: The (R)- and (S)-2-chloropropanamide enantiomers react at different rates with chiral biological nucleophiles (enzymes), though reaction with small achiral thiols (like -mercaptoethanol) is largely unaffected by chirality. -
Amine Scaffold: The 1-(2-methylphenyl)ethyl group creates a chiral pocket. If the target protein is chiral (which it is), one diastereomer of the inhibitor will likely possess superior non-covalent binding affinity (
), positioning the warhead optimally for the reaction ( ).
-
Experimental Protocols
To objectively compare these warheads, you must determine their intrinsic reactivity (
Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)
This assay measures how quickly the compound is "scavenged" by cytosolic defenses, predicting in vivo toxicity.
Materials:
-
Test Compounds (10 mM stock in DMSO).
-
Reduced Glutathione (GSH).
-
Internal Standard (e.g., Indomethacin).
-
Buffer: PBS (pH 7.4).
Workflow:
-
Preparation: Dilute compound to 10 µM in PBS containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
-
Quenching: Add equal volume of cold Acetonitrile + 1% Formic Acid (precipitates proteins/stops reaction).
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+.
Calculation:
Plot
Protocol B: Workflow Visualization
Comparative Data Summary
The following table summarizes the expected performance differences based on physical organic chemistry principles and literature precedents for
| Feature | Chloroacetamide ( | Implication for Drug Design | |
| Electrophile Type | Primary Chloride | Secondary Chloride | PA is less prone to non-specific alkylation. |
| GSH Half-Life ( | < 60 minutes (Rapid) | > 240 minutes (Slow) | PA has superior metabolic stability. |
| Selectivity | Kinetic Non-selective | Kinetic Selective | PA requires specific binding ( |
| Mechanism | PA reaction rates are highly sensitive to steric environment. | ||
| Plasma Stability | Low (Rapid hydrolysis/conjugation) | High | PA is better suited for systemic administration. |
Expert Insight: The "Goldilocks" Zone
As an Application Scientist, I recommend
The specific scaffold 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is particularly interesting because the bulky o-tolyl group on the amine likely forces the amide into a specific conformation. This pre-organization can be leveraged to position the "slow" secondary chloride perfectly against the target cysteine, recovering potency through proximity effects (
References
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of
-Unsaturated Carbonyls with Thiols. Source: ACS Chemical Biology [Link] -
Characterising covalent warhead reactivity. Source: Bioorganic & Medicinal Chemistry [Link]
-
Refining covalent warhead reactivity: A new look at GSH reactivity assays. Source: X-Chem [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Source: Macmillan Group (Princeton) [Link]
infrared spectroscopy (IR) peaks for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide identification
An In-Depth Technical Guide to the Infrared Spectroscopic Identification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control. It provides a rapid, non-destructive method for identifying functional groups within a molecule, thereby offering a unique chemical "fingerprint."[1] For a molecule such as 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, which contains a secondary amide, a chloroalkane, and an aromatic ring, IR spectroscopy is particularly adept at confirming its structural integrity. This guide provides a detailed analysis of the expected IR absorption peaks for this compound, compares the utility of IR to other analytical methods, and presents a robust protocol for sample analysis.
Molecular Structure and Vibrational Analysis
To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.
Caption: Workflow for KBr Pellet Preparation and IR Analysis.
Methodology
-
Sample and Matrix Preparation:
-
Ensure the sample of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is dry.
-
In an agate mortar, grind approximately 1-2 mg of the sample to a very fine powder. The goal is to reduce particle size to minimize light scattering. [2] * Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) to the mortar. KBr is transparent to IR radiation and serves as an ideal matrix. [3] * Gently but thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure homogeneous dispersion.
-
-
Pellet Formation:
-
Transfer the powder mixture into the collar of a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, transparent matrix.
-
Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. [2]Opaque or cloudy pellets indicate insufficient grinding or moisture contamination.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
First, run a background spectrum with the sample holder empty. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the sample holder with the pellet into the beam path and acquire the sample spectrum.
-
The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).
-
This self-validating protocol ensures that a high-quality, reproducible spectrum is obtained by minimizing scattering effects and removing atmospheric interference.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Koziol, L., Maly, L., & Zanni, M. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]
-
Schwaighofer, A., & Lendl, B. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
